molecular formula C16H20ClN5O2 B1672595 Fentrazamide CAS No. 158237-07-1

Fentrazamide

Cat. No. B1672595
M. Wt: 349.81 g/mol
InChI Key: LLQPHQFNMLZJMP-UHFFFAOYSA-N
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Description

Fentrazamide is a tetrazolinone herbicide used in rice . It is also known as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide . It has a molecular formula of C16H20ClN5O2 .


Molecular Structure Analysis

The molecular structure of Fentrazamide consists of 16 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 349.82 .


Physical And Chemical Properties Analysis

Fentrazamide has a very low aqueous solubility, is relatively volatile, and is very persistent in water systems but much less so in soil . It has a molecular weight of 349.82 .

Scientific Research Applications

Effects on Glucose Utilization in Neurons and Erythrocytes

Fentrazamide has been studied for its impact on glucose utilization in neurons and erythrocytes. Schmuck et al. (2003) found that treatment with fentrazamide in vitro considerably decreased glucose consumption, ATP levels, and mitochondrial membrane potential in cultured rat cortical neurons. These effects were prevented by pyruvate, suggesting fentrazamide primarily inhibits glucose utilization, likely by interfering with glycolysis (Schmuck et al., 2003).

Dissipation in Soil under Anaerobic and Aerobic Conditions

The dissipation of fentrazamide in soil and water under anaerobic and aerobic conditions has been explored. Tandon et al. (2012) studied the rapid dissipation of fentrazamide in soil and water under flooded conditions, finding that it followed monophasic first-order kinetics, with no detectable residues in soil, rice grain, and rice straw at crop harvest (Tandon et al., 2012). Another study by Tandon et al. (2012) also showed similar dissipation patterns under aerobic conditions, suggesting environmental safety and effectiveness of fentrazamide as a herbicide (Tandon et al., 2012).

Impact on Plant Protein Metabolism and Cell Division

Fentrazamide's effect on plant protein metabolism and cell division has been analyzed. Lim et al. (2007) reported that fentrazamide reduces the soluble protein content in early watergrass, suggesting a mode of action that leads to protein degradation (Lim et al., 2007).

Influence on Growth, Morphology, and Anatomy of Plants

Research has been conducted on fentrazamide's influence on the growth, morphology, and anatomy of plants. Ito et al. (2008) found that fentrazamide inhibited the cell elongation and cell division of Echinochloa spp., affecting their growth and morphology, which could have implications for agricultural weed control (Ito et al., 2008).

Efficacy in Weed Control

Chhokar et al. (2006) evaluated fentrazamide for weed control in transplanted rice. They found that fentrazamide effectively controlled weeds, including Echinochloa crus-galli, contributing to increased yields. This indicates its potential as an efficient herbicide in rice cultivation (Chhokar et al., 2006).

Safety And Hazards

Fentrazamide is suspected of damaging fertility or the unborn child. It can cause damage to the liver and gall bladder through prolonged or repeated exposure . It is also toxic to aquatic life .

Future Directions

While Fentrazamide is a new tetrazolinone class herbicide, there is limited information available on its future directions .

properties

IUPAC Name

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPHQFNMLZJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057988
Record name Fentrazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fentrazamide

CAS RN

158237-07-1
Record name Fentrazamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158237-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentrazamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentrazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTRAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(2-chlorophenyl)-5(4H)-tetrazolinone (2 g) and potassium carbonate (1.68 g) were suspended in acetonitrile (30 ml), followed by fifteen minutes heating under refluxing. After cooling, N-cyclohexyl-N-ethylcarbamoyl chloride (2.31 g) was added to the reaction mixture, followed by a further five-hour heating under refluxing. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure, and the resulting residue was subjected to flush column chromatography (hexane:ethylacetate=5:2), to obtain the desired 1-(2-chlorophenyl)-4-(N-cyclohexyl-N-ethylcarbamoyl)- 5(4H)-tetrazolinone (3.02 g) having a m.p. in the range of from 77.5° to 79.5° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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